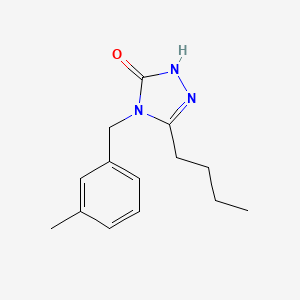![molecular formula C26H36N2O B3817312 [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B3817312.png)
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol
描述
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPBM belongs to the family of bipiperidinyl methanol derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and analgesic effects. In
科学研究应用
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit antipsychotic effects in animal models of schizophrenia, which may be attributed to its ability to modulate dopamine and serotonin neurotransmission. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to have antidepressant effects in animal models of depression, possibly through its ability to increase levels of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been shown to have analgesic effects in animal models of pain, which may be due to its ability to modulate the activity of opioid receptors.
作用机制
The exact mechanism of action of [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol is not fully understood, but it is believed to involve modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors, which may contribute to its antipsychotic effects. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to increase levels of BDNF and activate the mTOR pathway, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to modulate various biochemical and physiological processes in the body. It has been shown to increase levels of BDNF, which is a neurotrophic factor that promotes the survival and growth of neurons. [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has also been found to activate the mTOR pathway, which is involved in various cellular processes, including protein synthesis and cell growth. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been found to modulate the activity of opioid receptors, which are involved in pain modulation.
实验室实验的优点和局限性
[1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities, making it a versatile compound for studying various disease conditions. However, there are also some limitations to using [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol in lab experiments. Its exact mechanism of action is not fully understood, and it may interact with other neurotransmitter systems in the brain, making it difficult to isolate its effects on a specific system. In addition, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
未来方向
There are several future directions for research on [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol. One area of interest is its potential as a therapeutic agent for schizophrenia, depression, and pain. Further studies are needed to investigate its safety and efficacy in humans and to determine the optimal dosage and administration route. Another area of interest is its mechanism of action, which is not fully understood. Future studies should focus on elucidating the exact molecular targets of [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol and its interactions with other neurotransmitter systems in the brain. Finally, [1'-benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol may have potential applications in other disease conditions, such as addiction and neurodegenerative disorders, which warrant further investigation.
属性
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)-3-(2-phenylethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O/c29-22-26(16-12-23-8-3-1-4-9-23)15-7-17-28(21-26)25-13-18-27(19-14-25)20-24-10-5-2-6-11-24/h1-6,8-11,25,29H,7,12-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONRDXBEYTDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)(CCC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1'-Benzyl-3-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817238.png)
![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3817243.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B3817246.png)
![2-amino-N-benzyl-N-[2-(dimethylamino)ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B3817257.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3817269.png)
![(1-{[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3817280.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3817287.png)
![N-methyl-1-(piperidin-3-ylmethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3817291.png)
![1-(4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B3817310.png)
![3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide](/img/structure/B3817319.png)

![N~2~-[2-(dimethylamino)ethyl]-N~5~-(3-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxamide](/img/structure/B3817338.png)
![N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide](/img/structure/B3817345.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone](/img/structure/B3817350.png)